Arabinopentaose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

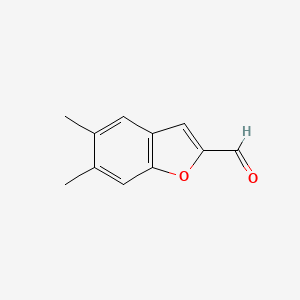

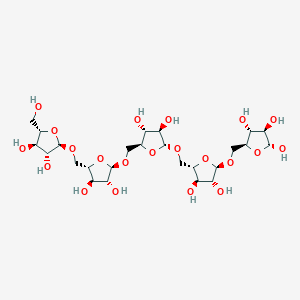

Arabinopentaose is a type of oligosaccharide, which is a carbohydrate made up of arabinose units . It’s often used in research and biochemical enzyme assays .

Synthesis Analysis

Arabinopentaose can be synthesized through various methods. One such method involves the use of enzymes like endo-arabinanase . Another method involves the use of liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS2) for the analysis of human milk oligosaccharides (HMOS) and related human milk groups .Molecular Structure Analysis

Arabinopentaose has a complex molecular structure. It contains a total of 92 bonds, including 50 non-H bonds, 13 rotatable bonds, 5 five-membered rings, 12 hydroxyl groups, 1 primary alcohol, 10 secondary alcohols, 9 ethers (aliphatic), and 5 Oxolanes .Physical And Chemical Properties Analysis

Arabinopentaose has a molecular formula of C25H42O21 and a molecular weight of 678.6 .科学的研究の応用

1. Enzymatic Characterization and Potential Industrial Applications

Arabinopentaose, as part of the arabinose family, is significant in various enzymatic processes. For instance, a study on a thermostable α-L-arabinofuranosidase from Anoxybacillus kestanbolensis AC26Sari revealed its ability to release L-arabinose from various substrates including arabinopentaose. This enzyme, characterized for its activity across a broad pH and temperature range, demonstrates potential for industrial applications in biotechnology and biofuel production (Canakcı et al., 2008).

2. Role in Plant and Microbial Metabolism

Arabinopentaose's role in plant and microbial metabolism is also of research interest. A study on L-arabinose metabolism in Escherichia coli O157:H7 in plants highlighted the activation of metabolism and transport genes for L-arabinose (which includes arabinopentaose) in the presence of plant cell wall polysaccharides. This study provides insights into the microbial utilization of plant-derived carbohydrates, relevant for understanding plant-microbe interactions and food safety (Crozier et al., 2021).

3. Contribution to Biotechnological Advancements

Arabinopentaose contributes to advancements in biotechnology. The modification of a Saccharomyces cerevisiae strain to consume L-arabinose (which includes arabinopentaose) and produce ethanol is an example. This research paves the way for the development of yeast strains capable of efficiently fermenting pentoses in biomass hydrolysates, crucial for biofuel production (Becker & Boles, 2003).

4. Application in Health and Medicine

A study on L-arabinose, including arabinopentaose, demonstrated its potential in inhibiting colitis by modulating gut microbiota in mice. This finding suggests that arabinopentaose could be explored for its benefits in gut health and as a therapeutic strategy for intestinal disorders (Li et al., 2019).

5. Importance in Agricultural and Food Industry

Finally, arabinopentaose's significance extends to the agricultural and food industries. L-arabinose isomerase, an enzyme involved in converting L-arabinose to L-ribulose, is crucial for producing rare sugars with applications in food and pharmaceutical industries. Research in this area explores the potential of arabinopentaose in the development of novel food additives and therapeutic agents (Xu et al., 2014).

特性

IUPAC Name |

(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O21/c26-1-6-11(27)17(33)22(43-6)39-3-8-13(29)19(35)24(45-8)41-5-10-15(31)20(36)25(46-10)40-4-9-14(30)18(34)23(44-9)38-2-7-12(28)16(32)21(37)42-7/h6-37H,1-5H2/t6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONGGAYLDOOREZ-DTIDPZSESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)OCC5C(C(C(O5)O)O)O)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@@H]([C@H]([C@@H](O1)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC[C@H]3[C@@H]([C@H]([C@@H](O3)OC[C@H]4[C@@H]([C@H]([C@@H](O4)OC[C@H]5[C@@H]([C@H]([C@@H](O5)O)O)O)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arabinopentaose | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1377546.png)

![2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B1377547.png)

![5-Azaspiro[2.4]heptan-6-one](/img/structure/B1377553.png)

![5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B1377556.png)